[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol
CAS No.: 24294-89-1
Cat. No.: VC3428332
Molecular Formula: C4H2N4O3
Molecular Weight: 154.08 g/mol
* For research use only. Not for human or veterinary use.
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol - 24294-89-1](/images/structure/VC3428332.png)
Specification
CAS No. | 24294-89-1 |
---|---|
Molecular Formula | C4H2N4O3 |
Molecular Weight | 154.08 g/mol |
IUPAC Name | 4,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione |
Standard InChI | InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10) |
Standard InChI Key | AFJDXTDPQNIWOX-UHFFFAOYSA-N |
SMILES | C12=NON=C1NC(=O)C(=O)N2 |
Canonical SMILES | C12=NON=C1NC(=O)C(=O)N2 |
Introduction
# Oxadiazolo[3,4-b]pyrazine-5,6-diol: A Comprehensive Chemical Profile Oxadiazolo[3,4-b]pyrazine-5,6-diol is a heterocyclic compound with significant applications in medicinal chemistry research. This bicyclic molecule contains a fused ring system comprising an oxadiazole and pyrazine core with hydroxyl groups at positions 5 and 6. The compound has emerged as a key precursor in the synthesis of mitochondrial uncouplers with potential therapeutic applications for metabolic disorders, particularly nonalcoholic steatohepatitis (NASH). Its unique structural features and reactivity profile make it valuable for developing bioactive compounds with specific pharmacological properties. This review comprehensively examines its chemical properties, synthesis methods, safety considerations, research applications, and structural derivatives based on current scientific literature.
Nomenclature and Identification Oxadiazolo[3,4-b]pyrazine-5,6-diol belongs to a class of heterocyclic compounds featuring a fused bicyclic system. The compound is known by several synonyms in the scientific literature, as detailed in Table 1.
Table 1: Identification Parameters of Oxadiazolo[3,4-b]pyrazine-5,6-diol
The compound contains a oxadiazole ring (also known as furazan) fused with a pyrazine ring, creating a rigid bicyclic structure with hydroxyl groups at positions 5 and 6 . This structural arrangement contributes to its unique chemical reactivity and potential applications in medicinal chemistry.
Physical and Chemical Properties
The physical and chemical properties of Oxadiazolo[3,4-b]pyrazine-5,6-diol provide important insights into its behavior in various chemical environments. Table 2 summarizes the key physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties of Oxadiazolo[3,4-b]pyrazine-5,6-diol
Property | Value/Description |
---|---|
Physical State | Colorless solid |
Appearance | Solid |
Solubility | Not explicitly stated in available data |
Stability | Stable under recommended temperatures and pressures |
Reactivity | Reacts with strong oxidizing agents |
Thermal Stability | Decomposes to produce carbon oxides and nitrogen oxides |
NMR Data | ¹H NMR ((CD₃)₂CO, 400 MHz) δ 11.65 (br s, 2 H) |
¹³C NMR ((CD₃)₂CO, 100 MHz) δ 153.9 |
The spectroscopic data reveals important structural features of the compound. The proton NMR spectrum shows a broad singlet at 11.65 ppm, which is characteristic of hydroxyl protons in the diol structure . This high chemical shift value indicates the acidic nature of these protons, likely due to the electron-withdrawing effects of the adjacent heterocyclic rings.
Applications in Research and Development
Development of Mitochondrial Uncouplers
The oxadiazolopyrazine core structure of the compound serves as a crucial scaffold for designing mitochondrial uncouplers. These uncouplers function as protonophores that dissipate the proton gradient across the inner mitochondrial membrane, thereby uncoupling nutrient oxidation from ATP production .
Research indicates that compounds derived from Oxadiazolo[3,4-b]pyrazine-5,6-diol, particularly when functionalized with appropriate aniline moieties, can selectively target mitochondria without affecting the plasma membrane. This selectivity is essential for avoiding the side effects associated with earlier mitochondrial uncouplers like 2,4-dinitrophenol (DNP) .
Structure-Activity Relationships
Extensive research on the derivatives of Oxadiazolo[3,4-b]pyrazine-5,6-diol has revealed important structure-activity relationships that guide the rational design of more effective compounds. These relationships provide valuable insights for medicinal chemists seeking to optimize the pharmacological properties of these molecules.
Table 4: Key Structure-Activity Relationships in Oxadiazolo[3,4-b]pyrazine-5,6-diol Derivatives
Structural Feature | Effect on Activity | Observations |
---|---|---|
Oxadiazole, pyrazine, and aniline moieties | Essential for activity | All three components are necessary for mitochondrial uncoupling activity |
Aniline N-H | Required for protonophore activity | Methylation or replacement with phenol results in complete loss of activity |
Symmetry of substitution | Affects efficacy and potency | Unsymmetrical aniline derivatives generally show higher efficacy and potency than symmetrical counterparts |
Electron-withdrawing groups on aniline | Generally enhance activity | Particularly effective in the unsymmetrical derivatives |
Alkyl or cycloalkyl substitutions | Not tolerated | Result in complete loss of activity |
These structure-activity relationships demonstrate that the protonophore activity of these compounds relies on the acidic nature of the aniline N-H protons, which is enhanced by the electron-withdrawing effect of the oxadiazolo[3,4-b]pyrazine core .
Structural Derivatives and Analogs
Key Derivatives
Several important derivatives of Oxadiazolo[3,4-b]pyrazine-5,6-diol have been synthesized and studied for their biological activities. These derivatives can be broadly categorized into several groups:
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